Cas no 110117-83-4 (1-Methyl-D-tryptophan)

1-Methyl-D-tryptophan 化学的及び物理的性質
名前と識別子
-
- 1-Methyl-D-Trp
- (R)-2-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid
- 1-Me-D-Trp
- 1-Methyl-D-tryptophan
- NLG-8189
- IndoxiMod
- D-Trp(Me)-OH
- 1-Methyl-D-tryptophane
- Indoximod (NLG-8189)
- 1-METHYL-D-TRYPTOPHAN 95%
- D-Tryptophan, 1-methyl-
- D-1MT
- D-1-methyltryptophan
- D-(+)-1-Methyltryptophan
- TX5CYN1KMZ
- 1-Methyltryptophan
- (2R)-2-amino-3-(1-methylindol-3-yl)propanoic acid
- (2R)-2-amino-3-(1-methyl-3-indolyl)propanoic acid
- 1-MT
- (2R)-2-azanyl-3-(1-methylindol-3-yl)propanoic acid
- (2R)-2-amino-3-(1-methyl-1H-indol-3-yl)propanoic acid
- D-l-Methyltryptophan
- SMP2_000028
- MFCD00274271
- HY-16724
- CHEMBL571209
- s7756
- D10640
- BRD-K93255255-001-01-3
- N-1-Methyl-D-tryptophan
- 1-Methyl-D-tryptophan, 95%
- INDOXIMOD [WHO-DD]
- BDBM50207089
- GTPL8226
- BRD-K93255255-001-02-1
- Indoximod [USAN:INN]
- DTXSID40911500
- DB-002380
- J-002381
- AKOS015850753
- CHEBI:230682
- NLG 8189
- Indoximod (NLG-8189)?
- UNII-TX5CYN1KMZ
- INDOXIMOD [INN]
- NSC-721782
- 1-methyltryptophan, d-
- CS-4941
- NS00068184
- F20545
- (2R)-2-azaniumyl-3-(1-methylindol-3-yl)propanoate
- 110117-83-4
- AS-15999
- indoximod [USAN]
- NLG-8189; D1MT; 1-methyl-D-tryptophan
- 1-Methyl-D-tryptophan; 2: PN: WO2007050405 PAGE: 28 Claimed Protein; D-(+)-1-Methyltryptophan; D-1-Methyltryptophan; Indoximod
- Q27078057
- 1-Methyl-D-tryptophan (H-D-Trp(Me)-OH)
- D-Tryptophen, 1-methyl-
- NSC721782
- ZADWXFSZEAPBJS-SNVBAGLBSA-N
- CCG-266709
- Indoximod (USAN/INN)
- AC-32784
- NCGC00346842-01
- SCHEMBL934800
- DB12827
- NSC 721782
- AKOS015898463
-
- MDL: MFCD00274271
- インチ: 1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)/t10-/m1/s1
- InChIKey: ZADWXFSZEAPBJS-SNVBAGLBSA-N
- ほほえんだ: O([H])C([C@@]([H])(C([H])([H])C1=C([H])N(C([H])([H])[H])C2=C([H])C([H])=C([H])C([H])=C12)N([H])[H])=O
計算された属性
- せいみつぶんしりょう: 218.10562
- どういたいしつりょう: 218.106
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -1.3
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 68.2
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.28
- ゆうかいてん: 242-245 °C (lit.)
- ふってん: 429.3±35.0 °C at 760 mmHg
- フラッシュポイント: 213.4±25.9 °C
- 屈折率: 1.625
- PSA: 68.25
- LogP: 1.83300
- 光学活性: [α]22/D +12.4°, c = 2 in acetic acid
- ようかいせい: 未確定
- ひせんこうど: 12.4 º (c = 2 in acetic acid)
1-Methyl-D-tryptophan セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
1-Methyl-D-tryptophan 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
LKT Labs | I525138-250 mg |
Indoximod |
110117-83-4 | ≥98% | 250MG |
$51.80 | 2023-07-11 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M813887-1g |
1-Methyl-D-tryptophan |
110117-83-4 | 96% | 1g |
¥656.00 | 2022-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M31830-1g |
Indoximod |
110117-83-4 | 1g |
¥638.0 | 2021-09-08 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007533-1g |
1-Methyl-D-tryptophan |
110117-83-4 | 96% | 1g |
¥388 | 2024-05-26 | |
TRC | M331975-1g |
1-Methyl-D-tryptophan |
110117-83-4 | 1g |
$102.00 | 2023-05-17 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CC368-250mg |
1-Methyl-D-tryptophan |
110117-83-4 | 98+% | 250mg |
527CNY | 2021-05-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M813887-250mg |
1-Methyl-D-tryptophan |
110117-83-4 | 96% | 250mg |
¥186.00 | 2022-09-01 | |
TRC | M331975-5g |
1-Methyl-D-tryptophan |
110117-83-4 | 5g |
$374.00 | 2023-05-17 | ||
S e l l e c k ZHONG GUO | S7756-50mg |
Indoximod (NLG-8189) |
110117-83-4 | 99.72% | 50mg |
¥810.83 | 2023-09-15 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007533-5g |
1-Methyl-D-tryptophan |
110117-83-4 | 96% | 5g |
¥1980 | 2024-05-26 |
1-Methyl-D-tryptophan 関連文献
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Xinlong Zang,Jinxiao Song,Xie Yi,Jiang Piyu J. Mater. Chem. B 2022 10 2019
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Xianbin Ma,Shu-Jin Li,Yuantong Liu,Tian Zhang,Peng Xue,Yuejun Kang,Zhi-Jun Sun,Zhigang Xu Chem. Soc. Rev. 2022 51 5136
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Kewen Lei,Li Tang Biomater. Sci. 2019 7 733
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Zhaoxuan Yang,Jiaqi Huang,Yaying Lin,Xiangjie Luo,Haojin Lin,Hongyu Lin,Jinhao Gao RSC Chem. Biol. 2022 3 853
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Xiu-Xiu Wang,Si-Yu Sun,Qing-Qing Dong,Xiao-Xiang Wu,Wei Tang,Ya-Qun Xing Med. Chem. Commun. 2019 10 1740
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Yuanyuan Liu,Jiguo Xie,Xiaofei Zhao,Yueyue Zhang,Zhiyuan Zhong,Chao Deng Biomater. Sci. 2022 10 5731
1-Methyl-D-tryptophanに関する追加情報
Introduction to 1-Methyl-D-tryptophan (CAS No: 110117-83-4) and Its Emerging Applications in Chemical Biology and Medicine
1-Methyl-D-tryptophan (CAS No: 110117-83-4) is a unique derivative of the essential amino acid tryptophan, characterized by the presence of a methyl group at the C1 position and the D-stereoisomer configuration. This compound has garnered significant attention in recent years due to its distinct biochemical properties and potential therapeutic applications. As a member of the tryptophan family, it shares structural similarities with its parent molecule but exhibits distinct metabolic pathways and pharmacological effects, making it a subject of intense research interest.
The chemical structure of 1-Methyl-D-tryptophan (CAS No: 110117-83-4) consists of an indole ring fused to an alanine-like side chain, with the D-stereoisomer indicating a mirror-image configuration compared to the L-stereoisomer commonly found in biological systems. This structural distinction imparts unique interactions with biological targets, including enzymes and receptors, which are critical for understanding its mechanism of action. The methyl group at the C1 position further modulates its metabolic stability and bioavailability, offering potential advantages in drug development.
In recent years, 1-Methyl-D-tryptophan (CAS No: 110117-83-4) has been explored for its role in modulating neurotransmitter systems, particularly serotonin and melatonin pathways. Serotonin, a key neurotransmitter involved in mood regulation, sleep-wake cycles, and appetite control, is synthesized from tryptophan. The modified structure of 1-Methyl-D-tryptophan (CAS No: 110117-83-4) may influence serotonin production without directly competing with endogenous tryptophan, providing a novel approach to therapeutic intervention. Preliminary studies suggest that this compound may enhance serotonin receptor binding affinity while minimizing side effects associated with unmodified tryptophan derivatives.
Moreover, research has highlighted the potential of 1-Methyl-D-tryptophan (CAS No: 110117-83-4) in immunomodulation. Tryptophan metabolism is closely linked to immune responses through the kynurenine pathway, which produces both immunosuppressive and pro-inflammatory metabolites. By selectively modulating this pathway, 1-Methyl-D-tryptophan (CAS No: 110117-83-4) may offer a balanced approach to managing immune-related disorders such as autoimmune diseases and chronic inflammation. Recent preclinical studies have demonstrated its ability to attenuate inflammatory responses while preserving immune defense mechanisms against pathogens.
The pharmacokinetic profile of 1-Methyl-D-tryptophan (CAS No: 110117-83-4) is another area of active investigation. Unlike L-trryptophan, which undergoes rapid metabolism via the kynurenine pathway, the methylated and D-stereoisomerized form exhibits prolonged circulation time and reduced enzymatic degradation. This enhanced stability could lead to improved therapeutic efficacy with fewer dosing requirements. Additionally, studies indicate that 1-Methyl-D-tryptophan (CAS No: 110117-83-4) crosses the blood-brain barrier more efficiently than its parent compound, suggesting potential applications in central nervous system disorders.
In the context of drug development, 1-Methyl-D-tryptophan (CAS No: 110117-83-4) serves as a valuable scaffold for designing novel therapeutic agents. Its unique structural features allow for modifications that can fine-tune pharmacological properties such as potency, selectivity, and solubility. Researchers are exploring derivatives of 1-Methyl-D-tryptophan (CAS No: 110117-83-4) that combine its benefits with additional functionalities tailored for specific medical conditions. For instance, conjugation with targeting ligands could enhance its delivery to specific tissues or cells, improving treatment outcomes.
Emerging evidence also suggests that 1-Methyl-D-tryptophan (CAS No: 110117-83-4) may have applications in neuroprotection and cognitive enhancement. The indole moiety present in its structure shares similarities with neuroprotective compounds such as melatonin and indoleamine 2,3-dioxygenase (IDO) inhibitors. Studies have shown that 1-Methyl-D-tryp...
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